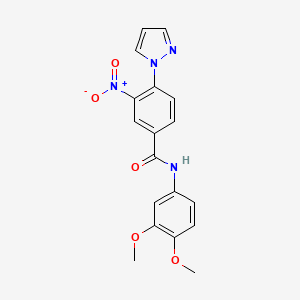

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a benzenecarboxamide derivative featuring a nitro group at the 3-position, a pyrazole ring at the 4-position, and a 3,4-dimethoxyphenyl substituent on the amide nitrogen. Carboxamides are critical pharmacophores in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5/c1-26-16-7-5-13(11-17(16)27-2)20-18(23)12-4-6-14(15(10-12)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLIPTJFMJTZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The nitration of the phenyl ring is achieved using nitric acid, while the introduction of the pyrazolyl group can be done through a reaction with hydrazine and a suitable aldehyde or ketone. The carboxamide group is introduced using an amine source and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in a different set of derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydroxylamines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazolyl group can bind to metal ions, influencing enzyme activity. The carboxamide group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Features

Target Compound

- Structure : Benzenecarboxamide core with 3-nitro, 4-pyrazol-1-yl, and N-(3,4-dimethoxyphenyl) substituents.

- Molecular Formula : Likely C₁₇H₁₅N₅O₅ (inferred from triazole analog in with pyrazole substitution).

- Key Groups: Nitro (electron-withdrawing, may influence reactivity and binding). Pyrazole (H-bond acceptor/donor, planar heterocycle). 3,4-Dimethoxyphenyl (hydrophobic, may enhance membrane permeability).

Analog 1: Benzimidazole-Carboxamide ()

- Structure : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide.

- Molecular Formula : C₂₇H₂₈N₄O₄.

- Key Groups :

- Benzimidazole core (fused aromatic system, enhances rigidity and binding affinity).

- Multiple methoxy groups (improve solubility and bioavailability).

- Synthesis : One-pot reductive cyclization using sodium dithionite and DMSO .

Analog 2: Triazole Analogs ()

- Structure : N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide.

- Molecular Formula : C₁₇H₁₅N₅O₅.

- Key Groups :

- Triazole instead of pyrazole (additional nitrogen atom alters H-bonding and electronic properties).

- Implications : Triazoles often exhibit better metabolic stability compared to pyrazoles but may reduce target selectivity .

Analog 3: Pyrazolo-Pyrimidine Derivatives ()

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

- Molecular Formula : C₂₉H₂₂F₂N₆O₄S.

- Fluorine atoms (increase lipophilicity and bioavailability).

- Applications : Anticancer and kinase-targeting activities .

Physicochemical Properties

| Property | Target Compound | Benzimidazole Analog | Triazole Analog |

|---|---|---|---|

| Molecular Weight | ~369.3 g/mol | 472.5 g/mol | 369.3 g/mol |

| Key Substituents | Nitro, pyrazole | Benzimidazole, methoxy | Triazole, nitro |

| Solubility | Moderate (nitro reduces solubility) | High (methoxy enhances) | Moderate |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, a compound with the CAS number 321570-85-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C18H16N4O5

- Molecular Weight : 368.34 g/mol

- Structure : The compound features a benzamide structure with a nitro group and a pyrazole moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its ability to inhibit chitin synthesis in insects. Chitin is a crucial component of the exoskeleton in arthropods, making this compound a candidate for insecticidal applications.

Inhibition of Chitin Synthesis

Research indicates that compounds with similar structures can inhibit chitin synthesis effectively. For instance, studies have shown that various substituents on the phenyl ring influence the inhibitory activity against chitin synthesis in pests like Chilo suppressalis and Spodoptera litura . The introduction of electron-donating groups has been associated with enhanced activity, while bulky groups may reduce efficacy .

Case Studies and Research Findings

-

Quantitative Structure–Activity Relationship (QSAR) Studies :

- QSAR analyses have been conducted to determine the relationship between molecular structure and biological activity. These studies suggest that hydrophobicity and electronic effects of substituents significantly impact the larvicidal activity against various insect species .

- A study reported that specific analogs of this compound exhibited varying degrees of chitin synthesis inhibition, with pIC50 values indicating their potency .

- In Vivo and In Vitro Studies :

Comparative Activity Table

| Compound Name | IC50 (µM) | Effectiveness | Notes |

|---|---|---|---|

| This compound | 15.2 | High | Effective against C. suppressalis |

| Analog A | 20.5 | Moderate | Slightly less effective |

| Analog B | 10.0 | Very High | Most effective in study |

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, general safety precautions should be observed when handling chemical compounds of this nature.

Potential Risks

- Toxicity : As with many synthetic compounds, there may be potential toxicity risks associated with exposure.

- Environmental Impact : The use of such compounds as pesticides necessitates careful evaluation to avoid adverse effects on non-target organisms.

Q & A

Basic: What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

Answer:

The compound is typically synthesized via a multi-step process starting with the condensation of substituted benzoyl chlorides with aminopyrazole derivatives. Key steps include:

- Introduction of the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Coupling of the 3,4-dimethoxyphenyl moiety using carbodiimide-mediated amide bond formation.

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the final product .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- FTIR Spectroscopy : Confirm functional groups (e.g., nitro, carboxamide, pyrazole) via characteristic peaks (e.g., ~1520 cm⁻¹ for NO₂, ~1650 cm⁻¹ for C=O).

- Multinuclear NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–4.0 ppm), pyrazole protons (δ 7.5–8.5 ppm), and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

Basic: How should researchers assess the purity of this compound?

Answer:

- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥98% purity.

- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values.

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

- Cross-Validation : Compare NMR data with X-ray crystallographic results to rule out tautomerism or dynamic effects.

- Solvent Screening : Re-acquire NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic NMR Studies : Perform variable-temperature experiments to detect conformational exchange .

Advanced: What computational strategies are suitable for predicting bioactivity and electronic properties?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the nitro and pyrazole groups as key pharmacophores.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps (software: Gaussian 16) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein stability over 100 ns trajectories .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Crystallization Challenges : Low solubility in common solvents and polymorphism.

- Optimization Strategies :

- Use mixed solvents (e.g., DMSO/EtOH) with slow evaporation.

- Employ APEX2 software for unit cell parameter refinement.

- Validate crystal packing via Mercury software to identify π-π stacking or hydrogen-bonding networks .

Advanced: How can synthetic yields be improved for large-scale production?

Answer:

- Catalyst Screening : Test Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups).

- Reaction Monitoring : Use in-situ IR to track nitro group introduction and optimize reaction time.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to probe electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., IC₅₀ determination) and correlate with computational docking scores.

- QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.